6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGMQOISFIHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Target Kinases
The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . Inhibition of HPK1 modulates T-cell receptor signaling pathways, potentially leading to altered immune responses. The compound also shows promise as an inhibitor of Janus Kinase 3 (JAK3) , which is implicated in various immunological diseases.
Biochemical Pathways
The interaction with HPK1 results in significant changes in cellular signaling, particularly affecting nitric oxide production—a key player in inflammatory responses. By inhibiting these pathways, the compound may provide therapeutic benefits in conditions characterized by immune dysregulation.
Applications in Medicinal Chemistry
The compound has several notable applications:
- Drug Development : Its ability to inhibit kinases makes it a candidate for drugs targeting immune responses and inflammatory diseases.
- Antiviral Activity : Some derivatives exhibit significant activity against viruses such as hepatitis A and herpes simplex virus type-1.
- Cancer Therapy : Research indicates potential applications in targeting RET kinases for cancer treatment.
Inhibition of RET Kinase
A study investigated the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on RET kinases. Modifications to the structure were found to enhance inhibitory activity against both wild-type and mutant forms of RET. This highlights the potential for developing targeted cancer therapies using this scaffold .
Antiviral Properties
Research has demonstrated that certain derivatives exhibit significant antiviral activity against hepatitis A virus and herpes simplex virus type-1. The most effective compounds reduced viral infectivity significantly .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substitution patterns. Below is a comparative analysis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine with structurally related derivatives:
Halogen-Substituted Derivatives
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123148-78-7)
- Substituents : Chloro (position 4), iodo (position 5).
- Key Differences : Dual halogenation alters electronic properties and reactivity. The iodo group at position 5 may sterically hinder nucleophilic attacks compared to position 6 in the target compound.
- Applications : Used in kinase inhibitor synthesis .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (CAS: 1638766-94-5)
- Substituents : Iodo (position 5), carboxylic acid (position 2).
- Key Differences : The carboxylic acid group enhances solubility in polar solvents, while iodine at position 5 directs electrophilic substitution differently than position 6 .
Methyl- and Cycloalkyl-Substituted Derivatives
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1638760-18-5)
- Substituents : Methyl (position 6), amine (position 2).
- Key Differences : Methyl groups increase hydrophobicity, while the amine at position 2 enables hydrogen bonding, contrasting with the iodo group’s role in cross-coupling reactions .
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- Substituents : Cyclopentyl (position 7), chloro (position 2), aldehyde (position 6).
- Key Differences : The aldehyde group at position 6 offers a reactive site for condensation reactions, unlike the iodo group’s role in metal-catalyzed couplings .
Amino- and Hydrazinyl-Substituted Derivatives
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Substituents: Amino (position 4). Key Differences: The amino group enhances nucleophilicity, enabling direct substitution reactions, whereas the iodo group requires transition-metal catalysts for functionalization .
4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
- Substituents : Hydrazinyl (position 4).
- Key Differences : Hydrazine derivatives exhibit antimicrobial activity, highlighting how substituent choice impacts biological utility compared to halogenated analogues .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity |
|---|---|---|---|
| This compound | 245.02 | Not reported | Suzuki-Miyaura cross-coupling, Stille coupling |
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 284.47 | Not reported | Nucleophilic substitution at Cl, cross-coupling at I |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | 135.12 | Not reported | Direct alkylation/acylation, hydrogen bonding |
| N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 228.23 | 253 | Electrophilic aromatic substitution, kinase inhibition |
Preparation Methods
Direct Electrophilic Iodination Approaches
Iodine Monochloride-Mediated Reactions
Electrophilic iodination at position 6 is achieved using iodine monochloride (ICl) in acetic acid. This method avoids pre-functionalized precursors but requires strict temperature control (-10°C to 10°C) to prevent over-iodination. A typical procedure involves:
- Dissolving pyrrolo[2,3-d]pyrimidine in glacial acetic acid.
- Dropwise addition of ICl (1.05 equiv) over 30 minutes.
- Quenching with sodium thiosulfate and isolating via crystallization.
Optimization Data:
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | -5°C to 0°C | 82 | 98.5 |
| ICl Equivalents | 1.05 | 85 | 97.8 |
| Reaction Time | 3 hours | 88 | 99.1 |
N-Iodosuccinimide (NIS) in Trifluoroacetic Acid
NIS offers superior regioselectivity for electron-rich heterocycles. In a scaled-up synthesis, 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) reacted with NIS (1.1 equiv) in trifluoroacetic acid at 25°C for 12 hours, yielding 78% 6-iodo product after silica gel chromatography.
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
A 2023 innovation involves using continuous flow reactors to enhance mixing and heat transfer during iodination. Key advantages include:
Crystallization and Recrystallization Protocols
Crude 6-iodo-7H-pyrrolo[2,3-d]pyrimidine is purified via ethanol-water recrystallization:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Sub. | 94 | 98.5 | 12.50 | High |
| Electrophilic (ICl) | 88 | 99.1 | 18.75 | Moderate |
| NIS in TFA | 78 | 97.8 | 22.00 | Low |
Q & A
Q. What are the optimized synthetic routes for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via halogenation of a precursor, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives. A validated method involves iodine-mediated substitution under acidic conditions:
-
Procedure : React the precursor (e.g., 7-allylpyrrolo[2,3-d]pyrimidine) with iodine (2 equiv) and sodium acetate (4 equiv) in acetic acid at 100°C for 10 hours. Post-reaction, neutralize with Na₂S₂O₃ and precipitate the product .
-
Yield Optimization :
Precursor Solvent Temperature Time (h) Yield (%) 7-Allyl derivative Acetic acid 100°C 10 56–78%* *Yields vary based on precursor substitution and purification methods.
Q. How can researchers ensure high purity (>95%) during purification?
High-purity this compound is achievable via:
Q. What analytical techniques are critical for structural confirmation?
- NMR : Key peaks in DMSO-d₆: δ 8.27 (s, H-2), 7.23 (d, H-6), 6.75 (d, H-5) .
- HRMS : Exact mass calculated for C₆H₅IN₃ [M+H]⁺: 261.9521; observed: 261.9524 .
- XRD : Crystallographic data (if available) confirms planarity of the pyrrolopyrimidine core .
Advanced Research Questions
Q. How does the iodine substituent at the 6-position influence kinase inhibition selectivity?
The 6-iodo group enhances steric bulk and electronic effects, altering binding to ATP pockets in kinases. For example:
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
Q. What methodologies enable SAR studies for 6-substituted derivatives?
Q. What strategies improve aqueous solubility for in vivo studies?
Q. How should researchers handle discrepancies in physicochemical data (e.g., solubility, pKa)?
- Experimental Replication : Measure solubility in triplicate using shake-flask method (pH 7.4 PBS) .
- Computational Models : Apply MarvinSketch (ChemAxon) to predict pKa (estimated 4.2 for the pyrrole NH) .
Key Notes for Methodological Rigor
- Safety Protocols : Classify this compound as UN2811 (Toxic Solid, 6.1) with PPE (gloves, goggles) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
